(1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 1565845-63-7
VCID: VC4591113
InChI: InChI=1S/C11H10ClNO2/c1-7(14)11-6-10(13-15-11)8-2-4-9(12)5-3-8/h2-7,14H,1H3/t7-/m0/s1
SMILES: CC(C1=CC(=NO1)C2=CC=C(C=C2)Cl)O
Molecular Formula: C11H10ClNO2
Molecular Weight: 223.66

(1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol

CAS No.: 1565845-63-7

Cat. No.: VC4591113

Molecular Formula: C11H10ClNO2

Molecular Weight: 223.66

* For research use only. Not for human or veterinary use.

(1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol - 1565845-63-7

Specification

CAS No. 1565845-63-7
Molecular Formula C11H10ClNO2
Molecular Weight 223.66
IUPAC Name (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethanol
Standard InChI InChI=1S/C11H10ClNO2/c1-7(14)11-6-10(13-15-11)8-2-4-9(12)5-3-8/h2-7,14H,1H3/t7-/m0/s1
Standard InChI Key SQYVFTREWNTIKO-ZETCQYMHSA-N
SMILES CC(C1=CC(=NO1)C2=CC=C(C=C2)Cl)O

Introduction

The compound (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol is a specific stereoisomer of a chemical structure that incorporates an oxazole ring, a chlorophenyl group, and an ethanol moiety. While specific detailed information on this exact compound is not readily available in the provided search results, we can infer its properties and potential applications based on related compounds and general principles of organic chemistry.

Biological Activity and Applications

Compounds containing oxazole rings and chlorophenyl groups can exhibit various biological activities, such as antimicrobial, anti-inflammatory, or antiviral properties. The specific biological activity of (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol would depend on its stereochemistry and the presence of functional groups that can interact with biological targets.

Potential Biological ActivityDescription
Antimicrobial ActivityPossible due to the presence of the oxazole ring and chlorophenyl group
Anti-inflammatory ActivityCould be explored based on the structural similarity to known anti-inflammatory compounds
Antiviral ActivityPotential activity depending on the compound's ability to interact with viral enzymes or receptors

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator